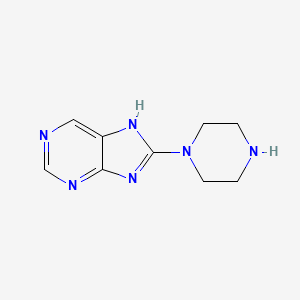

8-piperazin-1-yl-7H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-piperazin-1-yl-7H-purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-3-15(4-2-10-1)9-13-7-5-11-6-12-8(7)14-9/h5-6,10H,1-4H2,(H,11,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWCKYAOOSTZBSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=NC=NC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Piperazin 1 Yl 7h Purine and Analogues

General Synthetic Strategies for Purine (B94841) Nucleus Formation

The construction of the purine ring system, a fusion of pyrimidine (B1678525) and imidazole (B134444) rings, is a foundational aspect of synthesizing 8-piperazin-1-yl-7H-purine. rsc.orgrsc.org Various classical and modern synthetic methods are employed to build this essential scaffold. rsc.orgrsc.org

Condensation Reactions Utilizing Diaminomaleonitrile, Urea (B33335), Imidazole, and Pyrimidine Derivatives

A prevalent strategy for assembling the purine core involves the condensation of smaller, functionalized precursors. rsc.orgresearchgate.net Diaminomaleonitrile (DAMN) serves as a key starting material in multicomponent reactions. rsc.orgresearchgate.net For instance, the reaction of DAMN with isocyanates can yield ureic intermediates, which then cyclize with aldehydes to form the purine-8-one structure. rsc.org Similarly, DAMN can react with trimethyl orthoacetate and α-amino acid derivatives under thermal and photochemical conditions to produce decorated purine derivatives. rsc.org The initial photoisomerization of DAMN to diaminofumaronitrile (DAFN) is a critical step, leading to the formation of an aminoimidazole carbonitrile (AICN) intermediate that further reacts to build the purine ring. rsc.org

Urea and its derivatives are also crucial in the annulation process to form the pyrimidine portion of the purine. acs.org For example, imidazole derivatives can be reacted with urea under microwave irradiation to synthesize guanine (B1146940) analogues. acs.org

Furthermore, appropriately substituted pyrimidine derivatives are common starting points. rsc.orgrsc.org For instance, 5,6-diaminopyrimidine derivatives can be cyclized to form the purine nucleus. rsc.org The reaction of 1,3-dimethyl-5,6-diaminopyrimidine with ethyl 2-cyanoacetimidate is another example of building the purine scaffold from a pyrimidine precursor. rsc.org Imidazole precursors, such as 4-nitroimidazole, can also be transformed through a series of steps, including Vicarious Nucleophilic Substitution of Hydrogen (VNS), to generate intermediates that are then cyclized to form the purine ring. mdpi.com

Metal-Catalyzed Coupling Reactions for Purine Ring Functionalization (e.g., C2, C6, C8, N7, N9 Positions)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of the purine ring at various positions. nih.govrsc.org These methods offer a direct way to introduce aryl, alkenyl, and alkyl groups onto the purine scaffold. nih.govrsc.orgfiu.edu

For the C8 position, palladium-catalyzed direct C-H arylation has been a significant area of research. rsc.org For example, the use of a Pd(OAc)2/PPh3 catalytic system can achieve the direct arylation of purines. rsc.org Copper(I) iodide (CuI) in the presence of a base like cesium carbonate (Cs2CO3) is also effective for the C8-H arylation of purines with aryl iodides. rsc.orgmdpi.com These reactions often proceed with high regioselectivity. nih.gov

Metal-catalyzed reactions are not limited to the C8 position. Functionalization at the C2, C6, N7, and N9 positions can also be achieved. nih.govrsc.org For instance, N-arylation at the N1, N7, and N9 positions, as well as arylation of exocyclic amino groups, can be accomplished using metal catalysts. rsc.org A copper(II)-mediated regioselective N-arylation of various azoles, including pyrazoles and indoles, has been developed using a directing group, highlighting the potential for selective N-functionalization of the purine core's constituent rings. rsc.org

Introduction of the Piperazine (B1678402) Moiety at the Purine C8 Position

A key step in the synthesis of the target compound is the introduction of the piperazine ring at the C8 position of the purine nucleus. This is typically achieved through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Piperazine Integration

Nucleophilic aromatic substitution (SNAr) is a widely used method to introduce the piperazine moiety onto the purine ring. wikipedia.orgbyjus.com This reaction involves the displacement of a suitable leaving group, typically a halogen like chlorine or bromine, at the C8 position of the purine by the nucleophilic piperazine. wikipedia.orgvulcanchem.com The reaction is facilitated by the electron-withdrawing nature of the purine ring system, which activates the C8 position towards nucleophilic attack. wikipedia.orgbyjus.com

The process generally involves reacting an 8-halopurine with piperazine, often in a suitable solvent and sometimes in the presence of a base to neutralize the hydrogen halide formed during the reaction. vulcanchem.comgoogleapis.com For example, 8-bromotheophylline (B15645) can be reacted with piperazine in the presence of potassium carbonate (K2CO3) to yield the 8-piperazinyl derivative. vulcanchem.com The piperazine reagent is often used in excess to act as both the nucleophile and the acid scavenger. googleapis.com

| 8-Substituted Purine Precursor | Piperazine Derivative | Reaction Conditions | Product |

|---|---|---|---|

| 8-Bromotheophylline | Piperazine | K₂CO₃, Toluene/DMF | 8-(Piperazin-1-yl)theophylline |

| 6-Chloro-9H-purine | Morpholine (as piperazine analogue) | - | 4-(9H-Purin-6-yl)morpholine |

| 8-Halopurine | Protected Piperazine (e.g., BOC-piperazine) | Solvent, 100-150°C | Protected 8-piperazinylpurine |

Targeted Derivatization of the Piperazine Ring (e.g., N-Alkylation, N-Arylation)

Once the piperazine moiety is attached to the purine core, its external nitrogen atom provides a site for further functionalization. nih.gov This allows for the synthesis of a wide array of analogues with diverse properties.

N-alkylation and N-arylation are common derivatization strategies. nih.govevitachem.com For instance, the piperazine nitrogen can be alkylated using various alkyl halides. evitachem.com The synthesis of 7-benzyl-8-(4-(4-fluorobenzyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves the reaction of the piperazine-substituted purine with 4-fluorobenzyl bromide. evitachem.com Similarly, coupling with carboxylic acid chlorides or isocyanates can be used to introduce acyl or carbamoyl (B1232498) groups, respectively. nih.gov

The piperazine ring can also be modified using derivatizing agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form stable, UV-active derivatives, a technique useful for analytical purposes. jocpr.com

| Starting Piperazinylpurine | Reagent | Reaction Type | Product Type |

|---|---|---|---|

| 1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | Carboxylic acid chlorides | N-Acylation | N-Acylpiperazinylpurine derivatives |

| 1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione | Isocyanates | N-Carbamoylation | N-Carbamoylpiperazinylpurine derivatives |

| Piperazine-substituted purine | 4-Fluorobenzyl bromide | N-Alkylation | N-(4-Fluorobenzyl)piperazinylpurine |

Synthesis of Specific this compound Analogues and Related Hybrids

The synthesis of specific analogues often involves a multi-step sequence combining the formation of the purine core with the introduction and derivatization of the piperazine moiety.

For example, the synthesis of 1-alkyl-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6-dione derivatives has been described. rsc.org Another example is the synthesis of 6,8,9-trisubstituted purine analogues, where a 6-chloropurine (B14466) derivative is first reacted with a substituted piperazine via nucleophilic aromatic substitution, followed by other modifications. nih.gov The synthesis of 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione involves the alkylation of theophylline (B1681296) at the N7 position, followed by bromination at C8, and finally, a nucleophilic substitution with piperazine. vulcanchem.com

The synthesis of hybrid molecules, where the 8-piperazinylpurine scaffold is linked to other chemical entities, is also an active area of research. For instance, purine-piperazine derivatives have been linked to arylsulfonyl groups. nih.govresearchgate.net

Preparation of 8-(4-Alkylpiperazinyl) Caffeine (B1668208) Derivatives

The synthesis of 8-(4-alkylpiperazinyl) caffeine derivatives is typically achieved through a multi-step process that begins with the modification of caffeine. researchgate.netnih.gov The general synthetic pathway involves the initial bromination of caffeine, followed by a nucleophilic substitution with piperazine, and a final N-alkylation step. nih.gov

The process commences with the bromination of caffeine, often using N-Bromosuccinimide (NBS), to produce 8-bromocaffeine (8-BC). researchgate.netnih.gov This step is crucial as it activates the C8 position of the purine ring for subsequent reactions. rsc.org Following the synthesis of 8-BC, a nucleophilic aromatic substitution (SNAr) type reaction is carried out. researchgate.netnih.gov This involves reacting 8-BC with piperazine, which displaces the bromine atom and yields 8-piperazinyl caffeine (8-PC). researchgate.netnih.gov The resulting 8-PC is a key intermediate, characterized as a white solid with notable basic properties. researchgate.netnih.gov

The final step is the N-alkylation of the 8-PC intermediate. nih.gov The secondary amine on the piperazine ring is reacted with various alkyl halides to introduce different alkyl groups at the N4 position of the piperazine moiety. nih.gov This reaction typically results in good to excellent yields, ranging from 68% to 96%, depending on the specific alkyl halide used. nih.gov This synthetic flexibility allows for the creation of a diverse library of 8-(4-alkylpiperazinyl) caffeine derivatives for further study. nih.gov

Table 1: Examples of N-Alkyl Substituents for 8-Piperazinyl Caffeine

| Alkyl Halide Used | Resulting N-Substituent | Final Compound Name |

|---|---|---|

| Heptyl bromide | Heptyl | 8-(4-heptylpiperazin-1-yl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione nih.gov |

| Octyl bromide | Octyl | 1,3,7-trimethyl-8-(4-octylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione nih.gov |

| Decyl bromide | Decyl | 8-(4-decylpiperazin-1-yl)-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione nih.gov |

Synthesis of Purine-2,6-dione (B11924001) Linked Piperazine Derivatives

A distinct class of compounds involves piperazine linked to a purine-2,6-dione core. The synthesis of these derivatives has been developed to create novel inhibitors of enzymes such as Mycobacterium tuberculosis MurB. nih.gov The synthetic strategy centers on a key advanced intermediate, which is then coupled with a variety of reactants. nih.gov

The core intermediate for this synthesis is 1-(3,4-difluorobenzyl)-7-(but-2-ynyl)-3-methyl-8-(piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione hydrochloride. nih.gov This complex molecule provides a scaffold for further diversification. Two primary coupling strategies are employed using this intermediate:

Coupling with Carboxylic Acid Chlorides: The first series of derivatives is synthesized by reacting the piperazine intermediate with various carboxylic acid chlorides. This acylation reaction attaches different acyl groups to the piperazine nitrogen. nih.gov

Coupling with Isocyanates: A second series of derivatives is created by reacting the piperazine intermediate with diverse isocyanate partners. This reaction forms urea linkages. nih.gov

This dual-pronged approach allows for the generation of a wide array of purine-2,6-dione linked piperazine derivatives with different functionalities, which has led to the identification of compounds with promising biological activity. nih.gov

Table 2: Reactant Types for Synthesis of Purine-2,6-dione Linked Piperazine Derivatives

| Reactant Class | Linkage Type | Purpose |

|---|---|---|

| Carboxylic Acid Chlorides | Amide | To introduce varied acyl groups to the piperazine moiety. nih.gov |

| Isocyanates | Urea | To introduce varied substituted urea functionalities to the piperazine moiety. nih.gov |

Construction of 6,9-Disubstituted Purine Analogues Incorporating Piperazine Moieties

The synthesis of 6,9-disubstituted purine analogues that feature a piperazine group at the C-6 position is a well-established area of medicinal chemistry. These compounds are typically constructed through a four-step synthetic sequence. nih.govresearchgate.net

One common pathway starts with the commercially available 4,6-dichloro-5-nitropyrimidine. researchgate.net The key steps are as follows:

Reduction: The dichloronitropyrimidine is first reduced to its corresponding amino derivative, 5-amino-4,6-dichloropyrimidine, often using stannous chloride. researchgate.net

Amination: The resulting dichloroaminopyrimidine (B8459719) undergoes amination with appropriate benzylamines to form 4-(4-substituted benzyl)pyrimidines. researchgate.net

Cyclization: Condensation of these pyrimidine derivatives, for example with triethylorthoformate, affords the purine ring system, yielding intermediate 6-chloro-9-(4-substituted benzyl)purines. researchgate.net

Piperazine Substitution: The final step is a nucleophilic substitution reaction where the chlorine atom at the C-6 position is displaced by a variety of N-substituted piperazines to yield the target 6,9-disubstituted purine analogues. researchgate.netrsc.org

An alternative route begins with 6-chloropurine, which is first alkylated at the N-9 position with a group like cyclopentyl bromide, followed by the amination of the C-6 chloro group with the desired piperazine derivative. daneshyari.comnih.gov These methods allow for systematic variation at both the N-9 and C-6 positions, facilitating structure-activity relationship studies. rsc.org

Table 3: Examples of 6,9-Disubstituted Purine Analogues with Piperazine

| N-9 Substituent | C-6 Piperazine Substituent |

|---|---|

| 4-Trifluoromethylbenzyl | 4-(4-Trifluoromethylphenyl)piperazine nih.govresearchgate.net |

| 4-Chlorobenzyl | 4-(3,4-Dichlorophenyl)piperazine nih.govresearchgate.net |

| Cyclopentyl | 4-(4-Trifluoromethylphenyl)piperazine daneshyari.com |

| 4-Substituted benzyl | 4-Substituted piperazine nih.govresearchgate.net |

Design and Synthesis of Imidazo[2,1-f]purine-Piperazine Hybrid Structures

The construction of fused heterocyclic systems such as imidazo[2,1-f]purine-piperazine hybrids involves creating a tricyclic core derived from a xanthine (B1682287) base like theophylline. nih.gov These structures are of interest for their potential effects on the central nervous system. researchgate.net

The synthesis typically starts with a substituted xanthine derivative, such as 8-bromotheophylline. tandfonline.com A key reaction is the formation of the fused imidazole ring. This can be achieved by reacting the 8-bromo precursor with reagents like bromoacetaldehyde (B98955) or chloroacetonitrile, which cyclize to form the 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione core. nih.govtandfonline.com

Once the tricyclic imidazo[2,1-f]purine scaffold is in place, a linker is often introduced to connect the piperazine moiety. A common strategy is the N-alkylation at the N-8 position of the fused ring system with a haloalkyl chain, such as 1-bromo-3-chloropropane. nih.gov This introduces a reactive site for the final coupling step. The terminal halide on the alkyl chain is then displaced by a substituted arylpiperazine, yielding the final hybrid molecule. nih.gov This synthetic design allows for the creation of a series of N-8-arylpiperazinylpropyl derivatives of the imidazo[2,1-f]purine-2,4-dione core. nih.gov

Table 4: Components of Imidazo[2,1-f]purine-Piperazine Hybrids

| Core Structure | Linker Chain | Terminal Group |

|---|---|---|

| 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione nih.gov | Propyl nih.gov | N4-Phenylpiperazine nih.gov |

| 1,3-dimethyl-(1H,8H)-imidazo[2,1-f]purine-2,4-dione nih.gov | Propyl nih.gov | N4-(2'-Methoxyphenyl)piperazine nih.gov |

| 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione tandfonline.com | Alkyl tandfonline.com | 2-Fluorophenylpiperazine tandfonline.com |

| 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione tandfonline.com | Alkyl tandfonline.com | 3-Trifluoromethylphenylpiperazine tandfonline.com |

Compound Index

Preclinical Pharmacological Investigations of 8 Piperazin 1 Yl 7h Purine Derivatives

Antimicrobial and Antiparasitic Activities (in vitro)

Antiviral Potential (e.g., Anti-herpes, Anti-HIV, Anti-influenzae)

The structural framework of purines, combined with the piperazine (B1678402) moiety, has been a fertile ground for the discovery of novel antiviral agents. Preclinical studies have identified several derivatives with significant activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and Herpes Simplex Virus (HSV).

A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed and evaluated as potent antiviral agents. nih.govresearchgate.net Preliminary biological testing revealed that almost half of these compounds possessed notable HIV inhibitory capabilities in cellular assays. nih.govresearchgate.net One particular derivative, FZJ13, demonstrated anti-HIV-1 activity comparable to the reference drug 3TC. nih.govresearchgate.net In an unexpected discovery, another compound from this series, FZJ05, showed significant potency against influenza A/H1N1 (strain A/PR/8/34) in Madin-Darby canine kidney cells. Its efficacy was found to be much greater than that of established antiviral drugs such as ribavirin, amantadine, and rimantadine. nih.govresearchgate.net These findings suggest that novel purine (B94841) derivatives hold potential for further development as therapeutic agents against both HIV-1 and influenza virus. nih.govresearchgate.net

The broader class of piperazine derivatives has also been investigated for its antiviral properties. nih.govresearchgate.net Studies have shown that piperazine-containing compounds can act as inhibitors of HBV virion production. nih.gov The piperazine scaffold is considered a "privileged structure" in drug design due to its presence in various therapeutic agents with diverse pharmacological activities, including antiviral effects. nih.govresearchgate.net For instance, piperazine has been explored for its ability to bind to the hydrophobic pocket of the Chikungunya virus capsid protein, offering a potential therapeutic strategy. nih.gov Molecular docking studies have shown that piperazine binds to this conserved pocket, and further assays confirmed its antiviral activity against Chikungunya virus. nih.gov Additionally, research into oxoquinoline-acylhydrazone derivatives, which can feature piperazine-like structures, has shown they possess activity against HIV-1 and are also predicted to be active against HSV-1 by inhibiting the viral DNA polymerase. scielo.br

Table 1: Antiviral Activity of Selected Purine and Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Virus(es) | Key Preclinical Findings | Reference(s) |

|---|---|---|---|

| FZJ13 (Piperidine-substituted purine) | HIV-1 | Displayed anti-HIV-1 activity comparable to the reference drug 3TC in cellular assays. | nih.govresearchgate.net |

| FZJ05 (Piperidine-substituted purine) | Influenza A/H1N1 | Showed significant potency against influenza A/H1N1, with EC50 values much lower than ribavirin, amantadine, and rimantadine. | nih.govresearchgate.net |

| Piperazine-Substituted Pyranopyridines | Hepatitis B Virus (HBV) | Act as inhibitors of HBV virion production. | nih.gov |

| Piperazine | Chikungunya Virus (CHIKV) | Binds to the hydrophobic pocket of the capsid protein; demonstrates antiviral activity in plaque reduction and immunofluorescence assays. | nih.gov |

| Oxoquinoline-acylhydrazone derivatives | HIV-1, HSV-1 | Active against HIV-1; predicted to inhibit HSV-1 DNA polymerase. | scielo.br |

Anti-leishmanial Efficacy Against Protozoan Parasites (e.g., Leishmania major)

Derivatives incorporating the piperazine scaffold have been investigated as potential therapeutic agents for leishmaniasis, a disease caused by protozoan parasites of the Leishmania genus. A study focused on 1-aryl-4-(naphthalimidoalkyl) piperazines assessed their potential as anti-leishmanial compounds, drawing structural similarity to haloperidol, which is known to have antiparasitic activity. nih.gov

In this research, selected compounds were tested in dose-response assays against the promastigote forms of Leishmania major and Leishmania mexicana. nih.gov Two of the 1-aryl-4-(naphthalimidoalkyl) piperazine derivatives, compounds 10 and 11 , were found to be active against the promastigotes of both Leishmania species without exhibiting toxicity to human fibroblast cells. nih.gov The activity of these compounds was correlated with the length of their alkyl chains. nih.gov Further investigation revealed that compound 11 was also effective against the intracellular amastigote forms of both parasite species. nih.gov Mechanistic studies showed that in the promastigotes of both Leishmania species, compound 11 induced a collapse of the mitochondrial electrochemical potential and led to an increase in the intracellular concentration of Ca2+. nih.gov These findings suggest that this class of piperazine derivatives could serve as a promising lead for the development of new antiparasitic drugs. nih.gov

Table 2: Anti-leishmanial Activity of 1-Aryl-4-(naphthalimidoalkyl) Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Target Parasite(s) | Activity Stage(s) | Observed Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| Compound 10 | Leishmania major, Leishmania mexicana | Promastigotes | Active against promastigotes without being toxic to human fibroblasts. | nih.gov |

| Compound 11 | Leishmania major, Leishmania mexicana | Promastigotes, Amastigotes | Active against both parasite stages. Induced collapse of mitochondrial electrochemical potential and increased intracellular Ca2+. | nih.gov |

Immunomodulatory and Anti-inflammatory Effects (preclinical)

Impact on Inflammatory Response Pathways

Preclinical research has demonstrated that piperazine-containing compounds can exert significant anti-inflammatory effects by modulating key inflammatory response pathways. A notable example is the derivative 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone, referred to as compound 5 . tbzmed.ac.irtbzmed.ac.ir In in-vitro studies using RAW 264.7 murine macrophages stimulated by lipopolysaccharide (LPS), this compound showed the highest inhibitory activity on nitric oxide (NO) production among a series of tested derivatives. tbzmed.ac.irtbzmed.ac.ir

This inhibition of NO was linked to the suppression of the inducible nitric oxide synthase (iNOS) protein expression. tbzmed.ac.irtbzmed.ac.ir Furthermore, the compound was found to decrease the gene expression levels of several critical inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), interleukin-1beta (IL-1β), and tumor necrosis factor-alpha (TNF-α). tbzmed.ac.irtbzmed.ac.ir

Similarly, another novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182 ), was evaluated for its anti-inflammatory activity. nih.gov In a carrageenan-induced pleurisy model, LQFM182 was found to reduce cell migration, myeloperoxidase enzyme activity, and, importantly, the levels of the pro-inflammatory cytokines IL-1β and TNF-α in the pleural exudate. nih.gov These findings indicate that derivatives of 8-piperazin-1-yl-7H-purine and related piperazine structures can directly interfere with the production and expression of key molecules that drive inflammatory processes. tbzmed.ac.irtbzmed.ac.irnih.gov

Anti-inflammatory and Analgesic Properties

The modulation of inflammatory pathways by piperazine derivatives translates into demonstrable anti-inflammatory and analgesic effects in preclinical animal models. The 7-chloro-4-(piperazin-1-yl)quinoline (B128142) derivative compound 5 was assessed in a carrageenan-induced paw edema assay in mice, a standard model for acute inflammation. tbzmed.ac.irtbzmed.ac.ir The compound showed a significant decrease in percentage swelling, with inhibition of edema reaching 34%, 50%, and 64% at 1, 2, and 3 hours post-carrageenan administration, respectively. tbzmed.ac.irtbzmed.ac.ir This effect was accompanied by a significant reduction in serum levels of NO and COX-2. tbzmed.ac.irtbzmed.ac.ir

In terms of analgesic properties, compound 5 demonstrated a potent peripheral analgesic effect in the acetic acid-induced writhing test in mice, with its efficacy being comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. tbzmed.ac.ir It also exhibited central analgesic activity in the hot-plate test, with a rapid onset of action that peaked at 45 minutes and was significantly higher than that of tramadol. tbzmed.ac.ir

Another piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008 ), also displayed both anti-inflammatory and analgesic activities. nih.gov In the carrageenan-induced paw edema test, LQFM-008 reduced edema at all tested time points. nih.gov In the formalin test, it reduced licking time in both the neurogenic and inflammatory phases, and it increased the latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov These studies collectively highlight the potential of piperazine-based compounds as dual anti-inflammatory and analgesic agents. pcbiochemres.comnih.gov

Table 3: Preclinical Anti-inflammatory and Analgesic Activity of Piperazine Derivatives This table is interactive. You can sort and filter the data.

| Compound | Anti-inflammatory Model | Analgesic Model(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| Compound 5 | Carrageenan-induced paw edema | Acetic acid-induced writhing; Hot-plate test | Significantly reduced paw edema (up to 64% inhibition); Peripheral analgesia comparable to diclofenac; Potent central analgesic effect. | tbzmed.ac.irtbzmed.ac.ir |

| LQFM182 | Carrageenan-induced paw edema; Carrageenan-induced pleurisy | Acetic acid-induced writhing; Formalin test | Reduced edema formation; Decreased writhing and reduced paw licking time in the second phase of the formalin test. | nih.gov |

| LQFM-008 | Carrageenan-induced paw edema; Carrageenan-induced pleurisy | Formalin test; Tail flick test; Hot-plate test | Reduced paw edema; Reduced licking time in both phases of the formalin test; Increased latency in thermal pain tests. | nih.gov |

Neurological and Central Nervous System Activities (preclinical)

Antidepressant and Anxiolytic Potential

Derivatives of purine-2,6-dione (B11924001) (xanthine) linked to an arylpiperazine moiety have been a significant focus of research for potential antidepressant and anxiolytic agents. nih.gov These compounds are designed to target key neurotransmitter receptors implicated in mood and anxiety disorders, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. nih.gov

In one study, a series of 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives were synthesized and evaluated. nih.gov This work identified potent ligands for the 5-HT1A receptor, with some also showing moderate affinity for 5-HT2A, 5-HT7, and D2 receptors. nih.gov In behavioral studies, compounds 9 and 13 from this series showed antidepressant-like activity in the mouse forced swim test, with effects that were similar to or stronger than the reference antidepressant imipramine. nih.gov Furthermore, compounds 9 , 12 , and 14 displayed significant anxiolytic-like properties in the mouse four-plate test, with efficacy comparable or superior to the anxiolytic drug diazepam. nih.gov

Another investigation into long-chain arylpiperazine derivatives of 8-alkoxy-purine-2,6-dione also identified potent ligands for 5-HT1A, 5-HT7, and D2 receptors. nih.govresearchgate.net Functional in vitro studies confirmed that selected compounds from this series behaved as antagonists at these receptors. nih.gov The consistent findings across different structural modifications underscore the potential of the purine-piperazine scaffold for developing novel therapeutics for depression and anxiety. uj.edu.plmdpi.comresearchgate.net

Table 4: Preclinical Antidepressant and Anxiolytic-like Activity of Piperazinyl-Purine Derivatives This table is interactive. You can sort and filter the data.

| Compound(s) | Primary Receptor Target(s) | Antidepressant Model | Anxiolytic Model | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| 9, 13 | 5-HT1A, 5-HT2A, 5-HT7, D2 | Mouse forced swim test | - | Showed antidepressant-like activity similar to or stronger than imipramine. Compound 9 also acted as a 5-HT2A antagonist. | nih.gov |

| 9, 12, 14 | 5-HT1A, 5-HT2A, 5-HT7, D2 | - | Mouse four-plate test | Displayed anxiolytic-like properties similar to or greater than diazepam. | nih.gov |

| 15, 16 | 5-HT1A, 5-HT7, D2 | - | - | Acted as antagonists for the evaluated receptors in functional in vitro studies. | nih.gov |

Antipsychotic-like Properties

The combination of a purine scaffold with an arylpiperazine moiety has been explored for potential antipsychotic agents due to the well-established role of arylpiperazine derivatives in targeting key neurotransmitter receptors implicated in psychosis. nih.goveurekaselect.comresearchgate.netnih.gov Many existing antipsychotic drugs leverage the piperazine structure to interact with dopamine D2 and various serotonin (5-HT) receptors. nih.goveurekaselect.comresearchgate.net

Preclinical studies on compounds structurally related to this compound highlight the importance of the piperazine fragment for this activity. For instance, arylpiperazinylalkyl derivatives of purine-2,6-diones have been investigated as novel multi-target agents with affinity for both serotonin and dopamine receptors, indicating potential for antipsychotic effects. The versatile structure of piperazine allows for modifications that can modulate the pharmacodynamic and pharmacokinetic properties of the resulting compounds. researchgate.net Research has shown that attaching different heterocyclic groups, such as purines, to the piperazine ring can significantly potentiate antipsychotic activity. nih.goveurekaselect.com This suggests that hybrid molecules incorporating both the purine and piperazine structures are a promising avenue for the development of novel antipsychotic therapies.

Anticonvulsant Activity

Both purine and piperazine derivatives have independently been a focus of research for discovering new anticonvulsant agents. nih.govnih.govmdpi.commdpi.com Studies on various 1,4-substituted piperazine derivatives have demonstrated anticonvulsant effects in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizure tests. nih.gov

Similarly, novel purine derivatives have been synthesized and evaluated for their anticonvulsant properties. In one study, a series of new purines containing triazole substituents were assessed, and compound 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine (referred to as 5e) emerged as the most potent, showing significant activity against MES-induced seizures. nih.gov This compound demonstrated a better safety and activity profile in preclinical models than some commercially available drugs. nih.gov The demonstrated efficacy of these distinct but related molecular classes suggests that hybrid structures like this compound derivatives hold potential as candidates for new anticonvulsant therapies.

Anticonvulsant Activity of a Purine Derivative (Compound 5e) in Mice nih.gov

| Compound | Test | Route of Administration | Median Effective Dose (ED₅₀) | Protective Index (PI) |

|---|---|---|---|---|

| 9-decyl-6-(1H-1,2,4-triazol-1-yl)-9H-purine (5e) | Maximal Electroshock (MES) | Intraperitoneal | 23.4 mg/kg | >25.6 |

| Oral | 39.4 mg/kg | >31.6 |

Other Therapeutic Applications (preclinical)

Antihyperuricemic and Anti-gout Activities

Gout is a metabolic disorder characterized by hyperuricemia, an excess of uric acid in the blood resulting from the breakdown of purines. nih.gov The key enzyme in this pathway is xanthine (B1682287) oxidase (XO), which catalyzes the oxidation of hypoxanthine (B114508) and xanthine into uric acid. nih.govmdpi.comnih.gov Consequently, inhibition of XO is a primary therapeutic strategy for managing gout and hyperuricemia. drugbank.com

The standard-of-care treatment, allopurinol, is itself a purine analog that acts as an XO inhibitor. researchgate.net This establishes a strong precedent for investigating other purine derivatives as potential treatments for gout. Although direct studies on this compound for this application are not prominent, its core purine structure makes it a plausible candidate for XO inhibition. researchgate.net The rationale is that such derivatives could act as substrate analogs, competitively binding to the active site of xanthine oxidase and thereby reducing the production of uric acid. mdpi.com Historically, piperazine itself was noted for its ability to dissolve uric acid, though this property did not translate effectively into clinical use. drugbank.com

Antioxidant Properties

The piperazine nucleus is a feature of many compounds investigated for antioxidant activity. researchgate.netasianpubs.org Research has shown that coupling the piperazine ring to various heterocyclic systems can yield molecules with significant free-radical scavenging capabilities. researchgate.netasianpubs.orgnih.gov

In studies of compounds structurally related to the this compound scaffold, antioxidant properties have been observed. For example, a series of 1-aryl/aralkyl piperazine derivatives featuring a xanthine (a purine-2,6-dione) moiety were synthesized and evaluated. nih.gov Several of these compounds demonstrated notable antioxidant activity in DPPH, ABTS, and FRAP assays. The compound with a hydroxyl group on the phenyl ring attached to the piperazine showed the highest activity, suggesting that specific substitutions can enhance this property. nih.gov These findings indicate that the purine-piperazine combination is a promising scaffold for developing new antioxidant agents.

Anti-diabetic Activities

Derivatives of this compound have emerged as promising candidates for the treatment of type 2 diabetes mellitus (T2DM). nih.govdovepress.comresearchgate.net Preclinical research has identified novel 8-purine derivatives that act as potent and selective inhibitors of dipeptidyl peptidase 4 (DPP-4). nih.govdovepress.comresearchgate.netdovepress.com DPP-4 is an enzyme that rapidly degrades incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for stimulating insulin (B600854) secretion and maintaining glycemic control. dovepress.comresearchgate.net

By inhibiting DPP-4, these purine derivatives can prolong the action of incretins, leading to improved glucose handling. dovepress.com In one study, a novel 8-purine derivative was tested both in vitro and in vivo. nih.gov The compound demonstrated potent DPP-4 inhibition with an IC₅₀ value of 4.92 µM. nih.gov In an animal model of T2DM (ZDF rats), chronic oral administration of the compound led to significant improvements in glycemic control, demonstrating its potential as an effective anti-diabetic agent. nih.govdovepress.comresearchgate.net

Potential Anti-Alzheimer's Activities (e.g., AChE and BChE modulation)

A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterase enzymes—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govrjpbcs.comthebiogrid.org The piperazine scaffold is a common feature in the design of cholinesterase inhibitors. nih.govresearchgate.net

While direct studies on this compound are limited, research on structurally analogous compounds has shown significant promise. A series of 8-(piperazin-1-yl)imidazo[1,2-a]pyrazine derivatives, which are bioisosteres of the purine structure, were designed and synthesized as multi-target agents for Alzheimer's disease. These compounds were evaluated for their ability to inhibit both AChE and BChE. The findings revealed that these molecules could effectively inhibit both enzymes, a desirable characteristic as the role of BChE becomes more significant in later stages of the disease. thebiogrid.org The dual inhibitory action suggests that purine-piperazine hybrids could be valuable leads in the development of new therapies for Alzheimer's disease. rjpbcs.comnih.gov

Antiplatelet Activity

Recent preclinical research has focused on the antiplatelet potential of novel this compound derivatives, particularly a class of compounds known as MK-substances. These analogues are characterized by the presence of nitrate (B79036) esters and have demonstrated cardioprotective, anti-inflammatory, and antithrombotic properties in early studies. diva-portal.org The length of the carbon side chain, or "spacer," that connects the nitrate ester to the core purine structure appears to be a critical determinant of their platelet inhibitory efficacy. diva-portal.org

Investigations into these piperazine-purine analogues have revealed differences in their ability to inhibit platelet aggregation. For instance, in vitro studies have shown that the derivative MK128 is a more potent inhibitor of platelet aggregation compared to MK118. diva-portal.org This difference in potency highlights the significance of the spacer length, as it is the primary structural distinction between these two compounds. diva-portal.org

The anti-aggregatory effects of these compounds are not believed to be primarily driven by the release of nitric oxide (NO) from the nitrate ester group. diva-portal.org Comparative studies using the NO-donor SNAP (S-Nitroso-N-acetyl-DL-penicillamine) showed it to be far more effective at suppressing agonist-induced elevation of intracellular calcium, a key step in platelet activation. diva-portal.org This suggests that the antiplatelet mechanism of the piperazine-purine analogues is more complex than simple NO donation. diva-portal.org

Further mechanistic studies have explored the impact of these derivatives on downstream signaling pathways. It has been shown that MK128 can directly inhibit Rho-associated coiled-coil containing protein kinase (ROCK). diva-portal.org However, subsequent experiments indicated that both MK118 and MK128 possess similar capabilities in inhibiting ROCK, as measured by the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1). diva-portal.org This finding suggests that while ROCK inhibition is a property of these compounds, it does not fully account for the observed differences in their antiplatelet potency. diva-portal.org

Pre-incubation of platelets with MK118 at a concentration of 30µM resulted in minimal suppression of collagen-stimulated aggregation. diva-portal.org In contrast, MK128 demonstrated a more significant inhibitory effect under similar conditions. diva-portal.org

Table 1: Comparative Antiplatelet Activity of this compound Derivatives

| Compound | Relative Potency in Platelet Aggregation Inhibition | Notes |

| MK128 | More Potent | Spacer length is a key determinant of activity. diva-portal.org |

| MK118 | Less Potent | Shows minimal suppression of collagen-induced aggregation at 30µM. diva-portal.org |

The detailed molecular mechanisms that underpin the differing antiplatelet activities related to the spacer length of these novel piperazine-purine analogues require further investigation to be fully elucidated. diva-portal.org

Mechanistic Elucidation of 8 Piperazin 1 Yl 7h Purine Derivative Action

Molecular Target Identification and Engagement

The pharmacological activity of 8-piperazin-1-yl-7H-purine derivatives stems from their interaction with a range of molecular targets, including enzymes and receptor systems. The purine (B94841) core, combined with the piperazine (B1678402) ring and its various substituents, allows for a diversity of interactions that dictate the compound's biological effects.

Interaction with Specific Enzymes

Derivatives built on a purine scaffold have demonstrated inhibitory activity against several key enzymes implicated in disease processes.

MurB: A series of novel purine-linked piperazine derivatives were designed to target MurB, an enzyme essential for the biosynthesis of peptidoglycan in Mycobacterium tuberculosis. By inhibiting MurB, these compounds disrupt the bacterial cell wall formation, leading to antiproliferative effects. Computational molecular docking studies have supported the strong interaction between these inhibitors and the MurB enzyme, providing a basis for developing new agents against tuberculosis.

Hsp90 (Heat shock protein 90): Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins, many of which are oncoproteins. nih.govbenthamdirect.com Purine-scaffold inhibitors have been rationally designed to bind to the N-terminal nucleotide pocket of Hsp90, competing with ATP and inhibiting its chaperone activity. nih.govbenthamdirect.comnih.gov This disruption of Hsp90 function leads to the degradation of its client proteins, making it an attractive target in cancer therapy. nih.govbenthamdirect.com An orally available Hsp90 inhibitor based on the purine scaffold, CNF-2024 (BIIB021), has entered Phase I clinical trials for advanced cancers. tandfonline.com Inhibition of Hsp90 by purine-scaffold derivatives has been shown to be an effective method for inducing apoptosis in small cell lung cancer. tandfonline.com

Protein Kinase CK2: This ubiquitous protein kinase is involved in cell proliferation, apoptosis, and gene expression, and its overexpression is linked to cancer. jst.go.jp Novel inhibitors with a purine scaffold have been identified through virtual screening and subsequently optimized. jst.go.jp These compounds act as ATP-competitive inhibitors, and structure-activity relationship (SAR) studies have shown that substitutions at the 2- and 9-positions of the purine ring are critical for inhibitory potency. jst.go.jpnih.gov For instance, compounds with a 4-carboxyphenyl group at the 2-position and a substituted phenyl group at the 9-position have demonstrated high activity against the CK2α catalytic subunit. jst.go.jp The design strategy has also considered the role of crystalline water molecules in the binding pocket to enhance inhibitory activity significantly. nih.gov

Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway. scbt.com Inhibition of PNP is a therapeutic strategy for T-cell proliferative diseases. A series of 8-amino-9-substituted guanines, which are structurally related to the this compound core, have been synthesized and evaluated as potent inhibitors of human PNP. nih.gov One of the most potent analogs, 8-amino-9-(2-thienylmethyl)guanine, exhibited an IC50 of 0.17 μM. nih.gov These inhibitors are often designed as analogs of purine nucleoside substrates. nih.gov

5FSO Protein: There is currently no available information linking this compound derivatives to the 5FSO protein.

Modulation of Receptor Systems

Arylpiperazine derivatives of the 8-substituted purine core are particularly prominent for their ability to interact with various neurotransmitter receptor systems.

GABA Receptors: While direct studies on this compound derivatives are limited, related compounds containing a piperazine or piperidine ring have been shown to modulate GABA-A receptors. nih.govnih.gov For example, piperine and its derivatives act on multiple GABA-A receptor subtypes, suggesting that the piperazine moiety can serve as a scaffold for developing novel GABA-A receptor modulators. nih.govnih.gov

Adenosine (B11128) Receptors: Xanthine (B1682287) derivatives, which share the core purine structure, are classic adenosine receptor antagonists. wikipedia.org A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines were designed as adenosine A2B receptor antagonists, with some compounds showing subnanomolar affinity and high selectivity. nih.govacs.org Specifically, PSB-603 was identified as an A2B-specific antagonist with a Ki value of 0.553 nM at the human A2B receptor. nih.govacs.org

Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT6, 5-HT7): A significant body of research has focused on arylpiperazine derivatives of 8-alkoxy-purine-2,6-diones as ligands for serotonin receptors. nih.govnih.gov These compounds have shown high affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. nih.govnih.gov The affinity is modulated by the nature of the aryl group, the length of the alkyl linker between the purine and piperazine moieties, and substituents on the purine core. mdpi.com For example, certain 7-(3-chlorophenyl)piperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione are potent 5-HT1A receptor ligands (Ki = 12-15 nM) and highly active 5-HT2A receptor ligands (Ki = 15-28 nM). nih.gov

Dopamine (B1211576) D2 Receptors: The arylpiperazine moiety is a well-established pharmacophore for dopamine D2 receptor ligands. juniperpublishers.com Long-chain arylpiperazine derivatives of 8-alkoxy-purine-2,6-dione have been synthesized and evaluated for their affinity at D2 receptors, identifying potent ligands. N-phenylpiperazine analogs have been studied for their selectivity between D2 and D3 receptor subtypes. nih.govmdpi.com

| Compound Class | Target Receptor | Affinity (Ki) | Reference |

| 7-(3-chlorophenyl)piperazinylalkyl-8-alkoxy-purine-2,6-diones | 5-HT1A | 12-15 nM | nih.gov |

| 7-(3-chlorophenyl)piperazinylalkyl-8-alkoxy-purine-2,6-diones | 5-HT2A | 15-28 nM | nih.gov |

| 1-Alkyl-8-(piperazine-1-sulfonyl)phenylxanthines (e.g., PSB-603) | Adenosine A2B | 0.553 nM | nih.govacs.org |

| 8-alkoxy-purine-2,6-dione arylpiperazine derivatives | Dopamine D2 | Potent affinity |

Intracellular Signaling Pathway Modulation

By engaging their primary molecular targets, this compound derivatives trigger downstream effects on intracellular signaling pathways that govern cell fate, proliferation, and function.

Role in Apoptosis Induction Cascades

Several purine derivatives incorporating a piperazine moiety have been shown to induce apoptosis, or programmed cell death, in cancer cells.

Mitochondrial Membrane Potential Disruption, Cytochrome c Release, Caspase Activation: The induction of apoptosis by these compounds often involves the intrinsic mitochondrial pathway. For instance, novel β-elemene piperazine derivatives have been shown to induce apoptosis associated with a decrease in mitochondrial membrane potential (MMP). nih.govsemanticscholar.org A separate novel piperazine derivative was found to induce caspase-dependent apoptosis, evidenced by the activation of initiator caspases like caspase-8 and executioner caspases like caspase-3. e-century.usresearchgate.net This activation is a hallmark of the apoptotic cascade. The process is often linked to the generation of reactive oxygen species (ROS), which can trigger the mitochondrial pathway. nih.govsemanticscholar.org

Influence on Cell Cycle Regulatory Proteins and Checkpoints

Derivatives of the purine scaffold can interfere with the normal progression of the cell cycle, a common mechanism for anticancer agents.

Purine analogs have been shown to cause cell cycle arrest, often at the G2/M phase. nih.govnih.gov For example, newly synthesized 6-substituted piperazine-containing purine nucleobase analogs were found to decrease levels of phospho-Rb, cyclin E, and cdk2 in liver cancer cells, ultimately leading to apoptosis. nih.gov Similarly, 2,6-diamino-substituted purine derivatives related to reversine were also effective at causing G2/M arrest. nih.govnih.gov Some purine analogues, such as fludarabine, can arrest cell proliferation in the S phase or early G2 portion of the cell cycle. medscape.com The inhibition of key regulatory proteins like cyclin-dependent kinases (CDKs) is a primary mechanism through which these compounds halt cell cycle progression. nih.gov

Interactions with Neurotransmitter Systems

As established in section 4.1.2, arylpiperazine derivatives of 8-substituted purines are potent ligands for serotonin and dopamine receptors, thereby directly interacting with and modulating neurotransmitter systems.

Structure-Mechanism Relationships

The Role of the Purine Core

The purine core itself is a well-established pharmacophore, known to mimic endogenous ligands and interact with the ATP-binding sites of kinases. The nitrogen atoms at positions 1, 3, 7, and 9 of the purine ring are crucial for forming hydrogen bonds with amino acid residues within these binding pockets, anchoring the molecule and orienting it for effective inhibition.

Impact of Piperazine Ring Substitutions

The piperazine ring at the 8-position of the purine core offers a key point for structural diversification. Modifications to this ring system have been shown to significantly alter the compound's interaction with its biological targets. For instance, the addition of bulky or aromatic groups to the distal nitrogen of the piperazine ring can enhance binding affinity and selectivity. These substituents can engage with hydrophobic pockets or form additional interactions with the target protein, thereby modulating the compound's activity.

In the context of cannabinoid receptor 1 (CB1) inverse agonists, a related series of 6-(piperazin-1-yl)-purines has been studied, providing insights that may be applicable to their 8-substituted counterparts. The nature of the substituent on the piperazine ring was found to be a critical determinant of potency and selectivity. For example, the introduction of an isobutyl sulfonamide group resulted in a compound with high potency (K_i = 2 nM) and significant selectivity for the CB1 receptor over the CB2 receptor. nih.gov Conversely, increasing the polarity through the addition of alcohol or sulfonyl groups led to a dramatic loss of activity. nih.gov

Interactive Table: Structure-Activity Relationship of 6-(Piperazin-1-yl)-purine Derivatives as CB1 Inverse Agonists nih.gov

| Compound | Piperazine Substituent | K_i hCB1 (nM) | Selectivity (CB2/CB1) |

| 15 | Isobutyl sulfonamide | 2 | ~1400 |

| 34 | Sulfonyl-containing group | >1000-fold loss in activity | - |

| 36 | Alcohol-containing group | >1000-fold loss in activity | - |

| 41 | c-Pentylmethyl amide | 0.4 | High |

| 42 | Tetrahydrofuran-containing amide | 8 | - |

| 65 | 6-(Difluoromethoxy)pyridin-3-yl urea (B33335) | 4 | >10,000 |

This data underscores the importance of the physicochemical properties of the piperazine substituent in determining the biological activity of purine derivatives.

Influence of Substitutions on the Purine Ring

While the 8-piperazinyl moiety is a key feature, substitutions at other positions on the purine ring also play a significant role in defining the mechanism of action. For instance, in a series of 6-(piperidin-1-yl)-8,9-diphenyl purines, the presence of bulky phenyl groups at the 8 and 9 positions was integral to their activity as CB1 receptor inverse agonists. nih.gov The interplay between substituents at different positions can lead to synergistic effects on binding affinity and functional activity.

Interactive Table: In Vitro Data for 6-(Piperidin-1-yl)-8,9-Diphenyl Purine Derivatives as CB1 Inverse Agonists nih.gov

| Compound | R Group on Piperidine | K_e hCB1 (nM) | K_i hCB1 (nM) | K_i hCB2 (nM) | Selectivity (K_i CB2/CB1) |

| Otenabant | - | 0.2 | 0.7 | 7700 | 11000 |

| 1 | Phenylamino | 1.4 ± 0.4 | 6 ± 1 | >10000 | >1600 |

| 23 | - | 2.4 ± 0.7 | - | 3100 ± 100 | 1300 |

| 41 | Cyclohexylmethyl | 2 | - | - | - |

| 42 | Tetrahydrofuranyl | >200 | - | - | - |

| 43 | Piperidinyl | >200 | - | - | - |

| 44 | N-methylpiperazinyl | >200 | - | - | - |

These findings highlight that even subtle changes to the heterocyclic core and its substituents can lead to significant differences in biological activity, emphasizing the need for detailed structure-activity relationship studies in the development of new therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Sar Studies of 8 Piperazin 1 Yl 7h Purine Derivatives

Impact of Substituents on the Purine (B94841) Core

Modifications to the central purine ring system are a cornerstone of the SAR exploration for this class of compounds. The nature and position of substituents can dramatically alter electronic distribution, steric profile, and the molecule's ability to interact with target proteins.

The C8 position of the purine ring is a chemically favorable site for substitution, active in both electrophilic and nucleophilic reactions mdpi.com. Attaching a piperazine (B1678402) ring at this position is a key strategic choice in the design of these derivatives. The piperazine ring is considered a "privileged structure" in medicinal chemistry, in part because its two nitrogen atoms can improve pharmacokinetic characteristics like aqueous solubility and bioavailability researchgate.net.

The piperazine moiety is not merely a passive linker; it actively contributes to the molecule's biological profile. For instance, in some derivatives, replacing the piperazine ring with other cyclic amines like morpholine or pyrrolidine leads to a significant decrease in cytotoxic activity, underscoring the importance of the dual nitrogen setup of the piperazine ring. Furthermore, the inherent flexibility of the piperazine ring allows the molecule to adopt various conformations, enabling it to fit optimally within the binding pockets of different biological targets.

While the C8-piperazine is a defining feature, substitutions at other positions on the purine core (C2, C6, N7, and N9) are crucial for fine-tuning biological activity and selectivity.

C6 Position: Modifications at the C6 position have been shown to significantly impact anticancer activity. In one study of 9-cyclopentylpurine analogs, replacing a piperazine-containing group at C6 with a directly substituted phenyl ring markedly increased cytotoxic activity against liver cancer cells. The electronic nature of the substituent on this phenyl ring was also critical; electron-withdrawing groups like trifluoromethyl (-CF3) and chloro (-Cl) were found to enhance potency.

N7 Position: The N7 position is another site for modification that can influence receptor affinity. Studies on 8-alkoxy-purine-2,6-dione derivatives have shown that introducing 3-chloroarylpiperazinylalkyl chains at the N7 position results in compounds with high affinity for serotonin (B10506) 5-HT1A and 5-HT2A receptors nih.gov.

| Compound | C6-Substituent | N9-Substituent | Observed Activity |

|---|---|---|---|

| Analog A | 4-(4-Trifluoromethylphenyl)piperazin-1-yl | β-D-ribofuranosyl | Potent cytotoxicity against liver cancer cells (IC50: 5.2-9.2 µM) nih.govacs.org |

| Analog B | 4-(4-Propoxyphenyl)piperazin-1-yl | sec-butyl | Good inhibitory activity against MCF-7 breast cancer cells rsc.org |

| Analog C | 4-Trifluoromethylphenyl | Cyclopentyl | Increased cytotoxic activity compared to piperazine-linked analogs |

Modulations of the Piperazine Ring and Linker

The piperazine ring serves as a versatile hub for structural modifications, allowing for the introduction of various substituents that can probe the active site of a biological target and fine-tune the compound's physicochemical properties.

The terminal nitrogen atom of the piperazine ring (N-4) is a common point of modification. Attaching different chemical groups to this nitrogen can profoundly alter the compound's biological activity, selectivity, and pharmacokinetic profile.

For example, in a series of purine ribonucleoside analogues, the substituent on the N-4 position of the piperazine at the C6 position of the purine determined the anticancer potency nih.govacs.org. The analogue with a 4-trifluoromethylphenyl group on the piperazine displayed the most potent antitumor activity against a panel of liver, breast, and colon carcinoma cell lines nih.govacs.org. Similarly, in another series, arylpiperazine derivatives showed high affinity for serotonin and adrenergic receptors, with the specific aryl group dictating the receptor subtype selectivity nih.govresearchgate.net. The ability to easily modify this position makes the piperazine moiety a key tool for optimizing ligand-receptor interactions researchgate.net.

| Core Scaffold | N-Substituent on Piperazine | Biological Activity |

|---|---|---|

| 6-(Piperazin-1-yl)-9-(β-D-ribofuranosyl)purine | 4-Trifluoromethylphenyl | Best antitumor activity (IC50: 5.2-9.2 µM) nih.govacs.org |

| 8-Alkoxy-purine-2,6-dione | 3-Chlorophenyl | Potent 5-HT1A receptor ligand (Ki: 12-15 nM) nih.gov |

| Caffeinyl-triazolylmethyl | Various aryl-alkyl groups | Anticancer activity against melanoma and breast cancer cell lines nih.gov |

While many designs involve direct attachment of the piperazine to the purine core, some derivatives incorporate a linker between these two key moieties. The length, rigidity, and chemical nature of this linker are critical determinants of biological activity. The linker influences the relative orientation and distance between the purine and the terminal substituent on the piperazine, which is crucial for the formation of a productive ternary complex with the target protein nih.gov.

Correlation between Specific Structural Features and Diverse Biological Activities

The systematic modification of the 8-piperazin-1-yl-7H-purine scaffold has led to the discovery of compounds with a wide range of biological activities, from anticancer to central nervous system effects. The specific combination of substituents on the purine core and the piperazine ring dictates the ultimate therapeutic application.

Anticancer Activity: A common feature of potent anticancer derivatives is the presence of specific aromatic groups on the piperazine N-substituent or directly on the purine core. For example, a 4-trifluoromethylphenyl group on a piperazine at C6 of a purine nucleoside leads to senescence-induced cell death in liver cancer cells nih.govacs.org. Hybrid molecules combining the 8-piperazinyl purine scaffold with other pharmacophores, such as caffeine (B1668208) and triazole moieties, have also demonstrated significant activity against melanoma and breast cancer cell lines nih.gov. The combination of a piperazine ring with other scaffolds has been shown to yield potent and selective anticancer agents plos.orgresearchgate.net.

CNS Receptor Activity: Derivatives of 8-substituted purine-2,6-diones featuring an arylpiperazinylalkyl chain at the N7 position have been identified as potent ligands for serotonin (5-HT) receptors nih.govnih.govresearchgate.net. The nature of the substituent at the C8 position (e.g., alkoxy vs. amino) and the specific aryl group on the piperazine (e.g., 3-chlorophenyl) determine the affinity and whether the compound acts as an agonist or antagonist at the 5-HT1A receptor nih.govresearchgate.net.

Antimycobacterial Activity: Novel purine-linked piperazine derivatives have been synthesized as potent inhibitors of Mycobacterium tuberculosis. These compounds, designed to disrupt peptidoglycan biosynthesis by targeting the MurB enzyme, showed promising activity, with some analogues demonstrating greater potency than the clinical drug Ethambutol nih.gov.

| Key Structural Features | Primary Biological Activity | Example Target |

|---|---|---|

| C6-[4-(CF3-phenyl)piperazinyl], N9-ribofuranosyl | Anticancer nih.govacs.org | Cellular Kinases / ATP pathways acs.org |

| N7-(arylpiperazinylalkyl), C8-alkoxy | CNS Receptor Modulation nih.gov | Serotonin Receptors (5-HT1A, 5-HT2A) nih.gov |

| 8-piperazinyl, N7-(but-2-ynyl), N-1-(difluorobenzyl) | Antimycobacterial nih.gov | MurB Enzyme nih.gov |

| 8-(piperazinyl-triazolylmethyl) caffeinyl core | Anticancer nih.gov | Melanoma & Breast Cancer Cells nih.gov |

SAR for Anticancer and Antiproliferative Activity

The this compound scaffold is a key feature in the design of various anticancer and antiproliferative agents. Structure-activity relationship (SAR) studies have revealed that modifications to both the purine and piperazine moieties significantly influence their cytotoxic efficacy.

For instance, in a series of hydantoin and purine derivatives designed as anticancer agents, the length of the alkyl chain connecting the piperazine ring to the purine core was found to be critical. A derivative of 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione featuring a four-carbon (butyl) linker attached to the 4-acetylphenyl)piperazin-1-yl moiety at the C8 position demonstrated notable antiproliferative activity nih.gov. In contrast, extending the linker to five carbons (pentyl) resulted in a decrease in activity, suggesting an optimal linker length for interaction with the biological target nih.gov.

Furthermore, the substitution on the piperazine ring is a critical determinant of activity. Studies on various piperazine-containing heterocyclic compounds have shown that the nature of the substituent on the distal nitrogen of the piperazine ring dictates the potency and selectivity of the antiproliferative effects. For example, in a series of arylamide derivatives, replacing aryl piperazine groups with alkyl or carbonyl piperazines led to reduced antiproliferative activities nih.gov. Specifically, compounds with substituted aryl groups on the piperazine ring exhibited potent, low nanomolar inhibitory activity against a range of human cancer cell lines, including liver, colon, and gastric cancer cells nih.gov. This indicates that the electronic and steric properties of the substituent on the piperazine ring are crucial for potent anticancer effects.

Hybrid molecules incorporating the piperazine scaffold have also been explored. Quinoxaline derivatives linked to isatin-based moieties through a piperazine linker have shown excellent anti-proliferative activities, with IC50 values less than 1 μM against human ovarian and colon cancer cell lines researchgate.net. The SAR of these hybrids indicated that the presence of electron-withdrawing groups, such as chloro or bromo, on the isatin ring enhanced the cytotoxic potency researchgate.net.

Table 1: SAR for Anticancer and Antiproliferative Activity

| Compound Scaffold | Linker/Substitution at Purine C8 | Substitution on Piperazine Ring | Observed Activity |

|---|---|---|---|

| 1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 4-carbon alkyl chain | 4-acetylphenyl | Potent activity against PC3, SW480, SW620 cell lines nih.gov. |

| 1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | 5-carbon alkyl chain | 4-acetylphenyl | Reduced activity compared to the 4-carbon linker derivative nih.gov. |

| Arylamide | Not Applicable | Substituted aryl groups | Potent antiproliferative activity (low nM IC50) nih.gov. |

| Arylamide | Not Applicable | 1-methylpiperazine | Reduced antiproliferative activity compared to aryl-substituted derivatives nih.gov. |

| 2-(piperazin-1-yl) quinoxaline | N-methyl-isatin-metformin | 5-chloro or 5-bromo substitution on isatin | Most potent anti-proliferative agents in the series (IC50 < 1 µM) researchgate.net. |

SAR for Antimicrobial and Antiparasitic Activity

While extensive SAR studies specifically for this compound derivatives in the antimicrobial and antiparasitic context are not widely documented, research on related piperazine-containing heterocycles provides valuable insights. The piperazine moiety is a common scaffold in the development of antimicrobial agents, and its structural modifications play a pivotal role in determining the spectrum and potency of activity ijbpas.comnih.gov.

In studies of various N-alkyl and N-aryl piperazine derivatives, the nature of the substituent on the piperazine nitrogen was shown to be crucial for antimicrobial activity. For instance, certain derivatives exhibited significant antibacterial action against Staphylococcus aureus and Escherichia coli, and antifungal activity against Aspergillus fumigatus nih.gov. The specific electronic and lipophilic character of these substituents governs the interaction with microbial targets.

In the context of antiparasitic agents, the derivatization of known drugs with organometallic moieties attached via a piperazine linker has been explored. Ferrocenyl and ruthenocenyl derivatives of albendazole, which contains a different heterocyclic core, were synthesized to enhance antiparasitic activity researchgate.net. A ferrocene-containing analogue showed improved in vitro activity against Toxoplasma gondii compared to the parent drug, with low toxicity to host cells researchgate.net. This suggests that incorporating metal complexes onto a piperazine-linked scaffold could be a viable strategy for developing novel antiparasitic agents. The results indicated that the choice of the organometallic moiety plays a very important role in the species-specific in vitro activity researchgate.net.

Table 2: SAR for Antimicrobial and Antiparasitic Activity of Piperazine Derivatives

| Core Scaffold | Key Structural Feature | Target Organism(s) | Observed Activity/SAR Insight |

|---|---|---|---|

| N-Aryl/Alkyl Piperazine | Substitution on piperazine nitrogen | S. aureus, E. coli, A. fumigatus | Substituents on the piperazine ring are critical for determining antibacterial and antifungal potency nih.gov. |

| Cyclopenta[c]pyridine-piperazine | Thiazol-2-ylacetamide on piperazine N | L. monocytogenes, MRSA, T. viride | The fused ring system and piperazine substituent collectively determine the potent antibacterial and antifungal profile mdpi.com. |

| Pyrano[3,4-c]pyridine-piperazine | Thiazol-2-ylacetamide on piperazine N | MRSA, P. aeruginosa, E. coli | Specific substitutions led to activity greater than the reference drug ampicillin against certain resistant strains mdpi.com. |

| Albendazole Analogue | Ferrocene moiety attached via piperazine linker | Toxoplasma gondii | Ferrocene derivative showed better in vitro activity than the parent drug, indicating the potential of organometallic derivatization researchgate.net. |

SAR for Central Nervous System Activity

Derivatives of this compound, particularly those based on a purine-2,6-dione (B11924001) (xanthine) core, have been extensively studied for their activity on central nervous system (CNS) targets, especially serotonin receptors. The SAR of these compounds reveals that the affinity and selectivity for 5-HT1A, 5-HT2A, and 5-HT7 receptors are highly dependent on the nature of the substituents at the C8 position of the purine ring, the length of the alkyl linker at the N7 position, and the substitution pattern on the aryl group of the piperazine moiety.

In a series of 7-arylpiperazinylalkyl derivatives of 8-alkoxy-purine-2,6-dione, several compounds were identified as highly active 5-HT1A receptor ligands (Ki = 11-19 nM) researchgate.net. The presence of an alkoxy group at the C8 position was a key feature. Furthermore, certain compounds within this series showed distinct affinity for 5-HT7 receptors (Ki = 51-83 nM) researchgate.net. When the 8-alkoxy group was replaced to form purine-2,6,8-triones, the affinity for 5-HT1A and 5-HT7 receptors was significantly weakened, though some affinity for 5-HT2A receptors was retained researchgate.net.

Further studies on 3-chloroarylpiperazinylalkyl analogs of 8-alkoxy-purine-2,6-dione confirmed their potent activity. Compounds with this structure were found to be potent 5-HT1A receptor ligands (Ki = 12-15 nM) and also highly active at 5-HT2A (Ki = 15-28 nM) and α1-adrenoceptors (Ki = 21-89 nM). The specific substitution on the aryl ring of the piperazine, in this case, a chloro group at the 3-position, is crucial for this receptor affinity profile. The combination of high affinity for both 5-HT2A and α1 receptors in some of these derivatives was linked to potential antidepressant-like activity. The design of arylpiperazines with voluminous substituents at the ortho and meta positions has been shown to be favorable for high 5-HT1A receptor affinity and selectivity.

Table 3: SAR for Central Nervous System Activity

| Purine Core Modification | Linker at N7 | Arylpiperazine Moiety | Receptor Affinity Profile |

|---|---|---|---|

| 8-Alkoxy-1,3-dimethyl-purine-2,6-dione | Alkyl chain | Phenyl, o-methoxyphenyl | High affinity for 5-HT1A receptors (Ki = 11-19 nM); varied 5-HT2A affinity researchgate.net. |

| 8-Alkoxy-1,3-dimethyl-purine-2,6-dione | Alkyl chain | Phenyl, o-methoxyphenyl | Distinct affinity for 5-HT7 receptors (Ki = 51-83 nM) researchgate.net. |

| 1,3-Dimethyl-purine-2,6,8-trione | Alkyl chain | Phenyl, o-methoxyphenyl | Weak affinity for 5-HT1A and 5-HT7 receptors; moderate 5-HT2A affinity researchgate.net. |

| 8-Alkoxy-purine-2,6-dione | Alkyl chain | 3-chlorophenyl | Potent 5-HT1A (Ki = 12-15 nM), 5-HT2A (Ki = 15-28 nM), and α1-adrenoceptor (Ki = 21-89 nM) ligand. |

| Diketopiperazine fused moiety | Methylene | Naphth-1-yl | High 5-HT1A receptor affinity (Ki = 4.1 nM) and selectivity over α1-adrenoceptors. |

SAR for Enzyme Inhibition Potency (e.g., Hsp90, Protein Kinase CK2)

The purine scaffold is a well-established "privileged structure" for targeting the ATP-binding sites of various enzymes, including kinases and heat shock proteins. Derivatives of this compound have been investigated as inhibitors of clinically relevant enzymes like Heat shock protein 90 (Hsp90) and Protein Kinase CK2.

Hsp90 Inhibition: Purine-based inhibitors are known to target the N-terminal ATP-binding pocket of Hsp90, an important target in cancer therapy. SAR studies on these compounds have provided a detailed understanding of the structural requirements for potent inhibition. For example, analogs of the purine-based inhibitor PU3 have been developed with enhanced potency. Structural analysis of these inhibitors complexed with Hsp90α revealed key interactions ijbpas.com. The purine ring itself mimics the adenine (B156593) portion of ATP, while substituents at the C8 and N9 positions are crucial for determining affinity and selectivity. Modifications that improve interactions with specific residues within the ATP-binding site lead to enhanced inhibitory activity in both enzymatic and cell-based assays ijbpas.com.

Protein Kinase CK2 Inhibition: Protein Kinase CK2 is another significant target in oncology, and purine-based scaffolds have been successfully employed to develop inhibitors. SAR studies on a series of purine-based CK2α inhibitors identified key structural features for activity. A 4-carboxyphenyl group at the C2 position of the purine skeleton was found to confer high activity. Additionally, the nature of the substituent on a phenyl group at the N9 position significantly affected inhibitory potency. A correlation was observed where electron-donating groups on the N9-phenyl ring increased activity, suggesting that both electronic and steric factors are important. The compound 4-(6-Carbamoyl-9-(4-(dimethylamino)phenyl)-8-oxo-8,9-dihydro-7H-purin-2-yl)benzoic acid was identified as a particularly active inhibitor with an IC50 of 4.3 µM. This highlights the importance of specific substitutions at the C2, C6, and N9 positions of the purine ring for achieving potent CK2 inhibition.

Table 4: SAR for Enzyme Inhibition Potency

| Target Enzyme | Substitution at Purine C2 | Substitution at Purine C8 | Substitution at Purine N9 | Observed Activity/SAR Insight |

|---|---|---|---|---|

| Hsp90 | Not specified | Substituents that enhance binding | Substituents that enhance binding | Modifications at C8 and N9 are critical for improving potency over lead compounds like PU3 ijbpas.com. |

| Protein Kinase CK2α | 4-carboxyphenyl | 8-oxo | 4-(dimethylamino)phenyl | High inhibitory activity (IC50 = 4.3 µM). Electron-donating groups at N9-phenyl enhance potency. |

| Protein Kinase CK2α | 4-carboxyphenyl | 8-oxo | Phenyl | Moderate activity. The substituent on the N9-phenyl group is a key determinant of activity. |

Computational and in Silico Approaches in 8 Piperazin 1 Yl 7h Purine Research

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-piperazin-1-yl-7H-purine research, it is primarily used to understand how these compounds interact with their biological targets, typically protein kinases.

Molecular docking studies have been instrumental in elucidating the binding modes of this compound analogs within the ATP-binding pocket of various protein kinases. These studies predict how the purine (B94841) core, the piperazine (B1678402) ring, and its various substituents engage with key amino acid residues in the target protein.

In a study focused on designing new Bcr-Abl inhibitors based on a purine scaffold, docking simulations were used to validate the design of novel compounds. mdpi.com Similarly, docking was employed to understand the interaction of 9H-purine derivatives with the Epidermal Growth Factor Receptor (EGFR), helping to rationalize their inhibitory activity. researchgate.netlut.fi These computational predictions of binding affinity, often expressed as a docking score or estimated free energy of binding (ΔG), provide a quantitative measure to rank and prioritize compounds for synthesis and biological testing.

Table 1: Examples of Molecular Docking Studies on Purine-Piperazine Derivatives

| Compound Series | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 2,6,9-Trisubstituted purines | Cancer-related kinases | Arylpiperazinyl system at C6 is beneficial; bulky groups at C2 are unfavorable. | nih.gov |

| 9H-Purine derivatives | Epidermal Growth Factor Receptor (EGFR) | Interaction with the kinase hinge region. | researchgate.netlut.fi |

| Trisubstituted purine derivatives | Bcr-Abl Kinase | Validation of structural modifications leading to enhanced potency. | mdpi.com |

| Aminopyrimidinyl pyrazole analogs | Polo-like kinase 1 (PLK1) | Revealed important active site residues for ligand design. | mdpi.com |

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. This approach has been effectively used to discover new inhibitors based on the purine scaffold.

In one such study, a structure-based virtual screening was conducted to identify new inhibitors for PAICS, an enzyme involved in de novo purine biosynthesis and a target in cancer therapy. ijbiotech.com By searching compound libraries for molecules with structural similarity to a known ligand, researchers were able to identify several potential new inhibitors. ijbiotech.com These "hits" were then docked into the PAICS active site to predict their binding modes and prioritize them for further experimental evaluation. ijbiotech.com This methodology allows for the rapid and cost-effective screening of thousands or even millions of compounds, significantly narrowing the field of candidates for laboratory synthesis and testing. researchgate.netnih.govresearchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

For purine-based compounds, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed. nih.govmdpi.comresearchgate.netlut.fimdpi.com These models use a training set of molecules with known biological activities (e.g., IC50 values) to generate a predictive statistical model. The models are built upon molecular descriptors, which are numerical values that describe the physicochemical properties of the molecules, such as steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.govacs.org